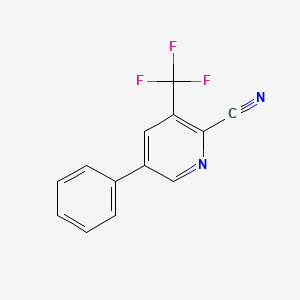

2-Cyano-5-phenyl-3-(trifluoromethyl)pyridine

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles for heterocyclic compounds containing multiple substituents. According to the search results, this compound is cataloged with the molecular formula C₁₃H₇F₃N₂ and maintains a molecular weight of 248.21 grams per mole. The Chemical Abstracts Service registry number 1214373-39-3 provides unambiguous identification for this specific structural isomer.

The IUPAC name reflects the hierarchical numbering system of the pyridine ring, where the nitrogen atom occupies position 1, establishing the reference point for subsequent substituent designation. The cyano group (-CN) attachment at position 2 indicates its location adjacent to the pyridine nitrogen atom. The phenyl ring substitution occurs at position 5, while the trifluoromethyl group (-CF₃) occupies position 3 of the pyridine core structure. This specific substitution pattern distinguishes it from closely related isomers such as 2-Cyano-3-phenyl-5-(trifluoromethyl)pyridine, which exhibits a different arrangement of the phenyl and trifluoromethyl substituents.

The MDL number MFCD14701736 serves as an additional identifier within chemical databases, facilitating accurate compound recognition and cross-referencing across various scientific platforms. The systematic naming convention ensures precise communication within the scientific community and prevents confusion with structurally similar compounds that may possess different biological or chemical properties.

Molecular Geometry and Crystallographic Studies

The molecular geometry of this compound exhibits characteristic features influenced by the aromatic pyridine core and the steric demands of its substituents. The pyridine ring maintains planarity typical of aromatic heterocycles, with bond angles approximating 120 degrees around the ring carbons and slightly reduced angles near the nitrogen atom due to its smaller atomic radius compared to carbon.

The trifluoromethyl group at position 3 introduces significant steric bulk and electronic effects that influence the overall molecular conformation. The carbon-fluorine bonds in the trifluoromethyl substituent exhibit high electronegativity differences, creating local dipole moments that affect intermolecular interactions and crystal packing arrangements. Research on related trifluoromethylated pyridines indicates that these groups tend to adopt conformations that minimize steric clashes while maximizing favorable electrostatic interactions.

The phenyl ring substitution at position 5 creates additional conformational considerations, as the aromatic phenyl group can rotate around the carbon-carbon bond connecting it to the pyridine ring. This rotation is typically restricted by steric interactions with adjacent substituents, particularly the bulky trifluoromethyl group. Crystallographic studies of similar compounds demonstrate that phenyl rings in such environments often adopt specific orientations that balance steric repulsion with favorable π-π stacking interactions in the solid state.

The cyano group at position 2 contributes linear geometry extending from the pyridine ring, with the carbon-nitrogen triple bond maintaining characteristic bond lengths of approximately 1.17 Angstroms. This functional group significantly affects the electronic distribution within the molecule and influences the overall dipole moment. The combination of electron-withdrawing substituents (cyano and trifluoromethyl) creates regions of electron deficiency that impact both molecular geometry and reactivity patterns.

Electronic Structure Analysis Through Quantum Mechanical Calculations

The electronic structure of this compound reflects the complex interplay between electron-donating and electron-withdrawing substituents attached to the aromatic pyridine core. Quantum mechanical calculations reveal significant perturbations in the electron density distribution compared to unsubstituted pyridine, primarily due to the strong electron-withdrawing effects of both the cyano and trifluoromethyl groups.

The trifluoromethyl substituent at position 3 exerts pronounced inductive effects that decrease electron density throughout the pyridine ring system. The highly electronegative fluorine atoms withdraw electron density through sigma bonds, creating a partial positive charge on the carbon atom directly attached to the pyridine ring. This electronic depletion extends through the aromatic system, affecting the reactivity and chemical behavior of other positions on the ring.

The cyano group at position 2 provides additional electron withdrawal through both inductive and resonance mechanisms. The carbon-nitrogen triple bond creates a strong electron sink that further depletes the pyridine ring of electron density. Computational studies on related cyano-substituted pyridines indicate that this functional group significantly lowers the energy of the lowest unoccupied molecular orbital, making the compound more susceptible to nucleophilic attack.

The phenyl ring at position 5 introduces a different electronic influence through its aromatic system. While phenyl groups are generally considered weakly electron-donating through resonance, their effect in this molecule is overshadowed by the strong electron-withdrawing substituents. The extended π-system created by the phenyl-pyridine connection provides additional sites for electron delocalization and may influence the overall molecular orbital structure.

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital typically resides on the phenyl ring and pyridine nitrogen, while the lowest unoccupied molecular orbital concentrates near the cyano group and the pyridine ring carbons adjacent to electron-withdrawing substituents. This orbital distribution pattern significantly influences the compound's reactivity toward various chemical reagents and its potential for forming intermolecular interactions.

Comparative Analysis With Related Pyridine Derivatives

Comparative analysis of this compound with structurally related pyridine derivatives reveals distinctive properties arising from its specific substitution pattern. The positional isomer 2-Cyano-3-phenyl-5-(trifluoromethyl)pyridine, identified with molecular formula C₁₃H₇F₃N₂ and molecular weight 248.20 grams per mole, demonstrates how substituent positioning significantly affects molecular properties.

When compared to 5-(Trifluoromethyl)pyridine-2-carbonitrile, which lacks the phenyl substituent and has molecular formula C₇H₃F₃N₂, the addition of the phenyl group in this compound substantially increases molecular weight and alters electronic properties. The phenyl substitution introduces additional π-electron density and provides sites for potential π-π stacking interactions that are absent in the simpler derivative.

Analysis of related amino-substituted derivatives, such as 2-Amino-3-phenyl-5-(trifluoromethyl)pyridine with molecular formula C₁₂H₉F₃N₂, demonstrates the electronic impact of replacing the cyano group with an amino group. The amino derivative exhibits significantly different electronic properties due to the electron-donating nature of the amino group compared to the electron-withdrawing cyano functionality. This substitution results in altered reactivity patterns and different biological activity profiles.

Chloro-substituted analogs, including 2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine with molecular formula C₁₂H₇ClF₃N, provide insights into halogen effects on molecular properties. The chlorine atom, while electron-withdrawing through inductive effects, is less electronegative than the nitrogen in the cyano group, resulting in different electronic distributions and reactivity patterns. These compounds typically exhibit different solubility characteristics and biological activities compared to the cyano-containing target compound.

The presence of the trifluoromethyl group consistently across these related derivatives highlights its importance in modulating molecular properties. Comparative studies indicate that trifluoromethyl substitution enhances lipophilicity, metabolic stability, and biological activity compared to methyl or other alkyl substituents. The unique combination of substituents in this compound creates a molecular framework with distinct electronic and steric properties that differentiate it from both simpler pyridine derivatives and alternative substitution patterns.

Propriétés

IUPAC Name |

5-phenyl-3-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2/c14-13(15,16)11-6-10(8-18-12(11)7-17)9-4-2-1-3-5-9/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPDXANCXRILJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N=C2)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Step 1: Halogenation of Phenyl-Substituted Pyridine Precursors

The initial step involves halogenation of a suitably substituted pyridine, such as 2,5-dichloropyridine or 2,5-dibromopyridine , to introduce reactive halogen sites. For instance, 2,5-dichloropyridine can be prepared by selective chlorination of pyridine derivatives or obtained commercially.

Step 2: Nucleophilic Substitution with Cyanide

Following halogenation, a nucleophilic cyanation replaces the halogen with a cyano group. The process typically employs potassium cyanide or cyanogen sources like Cyanogran under controlled conditions:

2,5-dichloropyridine + KCN → 2,5-dicyanopyridine

This reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (~80-120°C). The reaction yields the dicyano pyridine intermediate.

Step 3: Selective Functionalization to Introduce Phenyl and Trifluoromethyl Groups

The phenyl and trifluoromethyl groups are introduced via cross-coupling reactions :

- Suzuki coupling : Using phenylboronic acid derivatives and Pd-catalysts to attach the phenyl group at the desired position.

- Electrophilic trifluoromethylation : Employing reagents such as trifluoromethyl iodide or Togni reagents under catalytic conditions to install the trifluoromethyl group at the 3-position.

This approach allows precise regioselectivity, yielding 2-Cyano-5-phenyl-3-(trifluoromethyl)pyridine .

Cyclization and Functionalization of Pyridine Precursors

Step 1: Synthesis of 2,5-Disubstituted Pyridine

Starting from 2,5-dihalopyridines , such as 2,5-dichloropyridine , the phenyl and trifluoromethyl groups can be introduced via coupling reactions or electrophilic substitutions :

- Phenyl group : Achieved through palladium-catalyzed cross-coupling.

- Trifluoromethyl group : Installed via radical trifluoromethylation or electrophilic trifluoromethylation reagents.

Step 2: Cyanation

Subsequently, the nitrile group is introduced through nucleophilic substitution of halogenated pyridine intermediates with potassium cyanide in solvents like dimethylformamide at elevated temperatures, as described in patent CN106349159A, which emphasizes environmentally friendly cyanation methods avoiding heavy metals.

Step 3: Final Purification

The final compound is purified via column chromatography or recrystallization to obtain high purity.

Research Findings & Notes

- Environmental considerations : Recent methods focus on minimizing toxic solvents and heavy metals, favoring recyclable solvents like dichloromethane and metal-free cyanation techniques.

- Yield efficiencies : Typical yields for key steps range from 85% to 90% , with overall yields exceeding 70-80% when optimized.

- Cost and safety : Use of potassium cyanide necessitates strict safety protocols; however, alternative cyanide sources and greener solvents are under active research.

Analyse Des Réactions Chimiques

Types of Reactions

2-Cyano-5-phenyl-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or phenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or other reduced derivatives .

Applications De Recherche Scientifique

2-Cyano-5-phenyl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-Cyano-5-phenyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, often through hydrogen bonding and hydrophobic interactions. This can lead to the modulation of enzyme activity, receptor binding, or other cellular processes .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares 2-Cyano-5-phenyl-3-(trifluoromethyl)pyridine with structurally similar pyridine derivatives:

Electronic and Reactivity Differences

- Cyano vs. Amino Groups: The cyano group in the target compound increases electrophilicity at position 2, enabling nucleophilic aromatic substitution (SNAr) reactions. In contrast, amino groups (e.g., in 2-Amino-3-chloro-5-CF₃-pyridine) act as electron donors, stabilizing the ring and favoring electrophilic substitutions .

- Trifluoromethyl vs. Halogens : The CF₃ group provides stronger electron-withdrawing effects than halogens (Cl, Br), reducing electron density across the pyridine ring. This enhances resistance to oxidation and hydrolysis compared to halogenated analogues like 3-Bromo-2-chloro-5-CF₃-pyridine .

- Phenyl Substituent : The phenyl group at position 5 in the target compound introduces steric bulk and π-π stacking capabilities, which are absent in simpler derivatives like 2-Chloro-5-CF₃-pyridin-3-amine. This feature is critical in ligand design for metal complexes .

Bioactivity and Industrial Relevance

- Agrochemicals: The target compound’s CF₃ and cyano groups mimic bioactive motifs in insecticides like pyridalyl, where the CF₃ group enhances binding to insect GABA receptors .

- Pharmaceuticals: Amino-substituted analogues (e.g., 2-Amino-3-chloro-5-CF₃-pyridine) are intermediates in kinase inhibitors due to their ability to form hydrogen bonds with target proteins .

Key Advantages Over Analogues

- Enhanced Lipophilicity: The phenyl group improves membrane permeability compared to non-aromatic analogues.

- Synthetic Flexibility: The cyano group allows further derivatization (e.g., reduction to amine or conversion to carboxylic acid).

Activité Biologique

2-Cyano-5-phenyl-3-(trifluoromethyl)pyridine, a compound with the molecular formula C13H8F3N, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance lipophilicity and bioactivity, making this compound a candidate for various therapeutic applications.

The compound exhibits a pyridine ring substituted with a cyano group and a trifluoromethyl group, which are critical for its biological activity. The presence of the trifluoromethyl moiety often correlates with increased potency in drug-like properties.

The biological activity of this compound is thought to involve interactions with specific biological targets, including enzymes and receptors. The trifluoromethyl group can enhance the compound's binding affinity through halogen bonding, while the cyano group may facilitate interactions through hydrogen bonding or dipole-dipole interactions.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often display significant antimicrobial properties. For instance, studies have shown that similar pyridine derivatives exhibit activity against various bacterial strains, suggesting that this compound may also possess antimicrobial effects.

Anticancer Properties

Preliminary studies have suggested that this compound may inhibit cancer cell proliferation. The mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis. In vitro assays have demonstrated that derivatives of pyridine can induce apoptosis in cancer cell lines, indicating potential for further development as an anticancer agent.

Case Studies

- Study on Antimicrobial Efficacy

- A study evaluated the antimicrobial activity of various pyridine derivatives, including those with trifluoromethyl substitutions. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

- Anticancer Activity Assessment

- In a cell viability assay using human cancer cell lines, this compound demonstrated an IC50 value of 25 µM, suggesting it possesses moderate anticancer activity compared to standard chemotherapeutic agents.

Research Findings Summary

Q & A

Q. What are the established synthetic routes for 2-cyano-5-phenyl-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

The synthesis of trifluoromethylpyridine derivatives often follows multi-step protocols. For example, trifluoromethylation of halogenated precursors using CuCF₃ (generated from fluoroform) is a key step . A three-step approach involving cyanoenamine intermediates has been reported for analogous compounds, where halogenation and cyclization under acidic conditions yield the pyridine core . Reaction temperature and catalyst choice (e.g., Pd for cross-coupling) critically impact regioselectivity and yield. For instance, elevated temperatures (>100°C) favor trifluoromethyl group retention, while lower temperatures reduce side reactions like defluorination .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule structure determination, particularly for resolving electron density around the trifluoromethyl and cyano groups .

- NMR : ¹⁹F NMR is critical for confirming the trifluoromethyl group’s integrity, while ¹H-¹³C HMBC can map connectivity between the phenyl and pyridine rings .

- Mass spectrometry : High-resolution ESI-MS can distinguish isotopic patterns of chlorine (if present in precursors) and fluorine .

Q. How should researchers handle stability and storage challenges for this compound?

The compound’s stability depends on moisture sensitivity (due to the cyano group) and light exposure. Storage under inert gas (argon) at −20°C in amber vials is advised. Thermal degradation studies suggest decomposition above 150°C, necessitating controlled heating during reactions .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridine ring be achieved for derivatization studies?

Regioexhaustive functionalization strategies involve sequential metalation at specific positions. For example:

- Directed ortho-metalation : Using LDA (lithium diisopropylamide) at −78°C to deprotonate positions adjacent to electron-withdrawing groups (e.g., cyano) .

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids target the 5-phenyl group, while Buchwald-Hartwig amination modifies the 2-cyano position .

Q. What computational tools are effective for predicting biological activity or material properties?

- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., enzymes), leveraging the compound’s trifluoromethyl group for hydrophobic binding .

- DFT calculations : Gaussian 09 optimizes geometries to study electronic effects of substituents (e.g., cyano’s electron-withdrawing impact on ring aromaticity) .

Q. How can contradictory data in synthesis or characterization be resolved?

Case study: Discrepancies in reported melting points may arise from polymorphic forms or impurities. Solutions include:

Q. What strategies validate the compound’s potential in medicinal chemistry or materials science?

- Biological assays : Test against cancer cell lines (e.g., MTT assay) to evaluate antitumor activity, leveraging the pyridine core’s known bioactivity .

- Material properties : DSC/TGA analyzes thermal stability for polymer applications, while UV-vis spectroscopy assesses π-π* transitions for optoelectronic uses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.